Methyl 2-hydroxy-3,3-dimethylbutanoate

Description

Structural and Chemical Context within α-Hydroxy Esters

Alpha-hydroxy esters are a class of organic compounds characterized by an ester functional group (R-COO-R') with a hydroxyl (-OH) group attached to the carbon atom immediately adjacent to the ester's carbonyl group (the α-carbon). wikipedia.orgwikipedia.org This arrangement confers unique chemical properties upon these molecules. The proximity of the hydroxyl and carbonyl groups allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. wikipedia.org

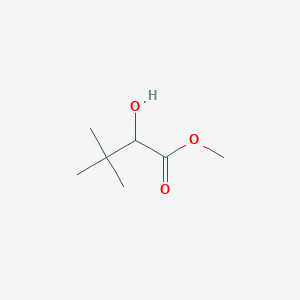

Methyl 2-hydroxy-3,3-dimethylbutanoate fits this structural classification precisely. Its molecule consists of a butanoate chain with a methyl group serving as the esterifying alcohol. A hydroxyl group is located at the C2 (alpha) position, and two methyl groups are attached to the C3 position, forming a tert-butyl group. nih.gov

Key structural features that define its chemical context include:

The α-Hydroxy Group: This functional group can act as both a hydrogen bond donor and acceptor, which typically affects physical properties such as boiling point and solubility compared to esters lacking this group. wikipedia.org It also serves as a reactive site for further functionalization, such as oxidation to a ketone or etherification.

The Ester Group: As with other esters, this group is susceptible to nucleophilic attack, most notably hydrolysis (reaction with water) to yield the parent carboxylic acid (2-hydroxy-3,3-dimethylbutanoic acid) and methanol (B129727). This reaction can be catalyzed by either acid or base. wikipedia.org

The Tert-Butyl Group: This bulky alkyl group at the C3 position creates significant steric hindrance around the α-carbon. This steric bulk can direct the approach of reagents in chemical reactions, a feature that is highly valuable in stereoselective synthesis.

The properties of this compound are summarized in the table below.

| Property | Data |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₁₄O₃ nih.gov |

| Molecular Weight | 146.18 g/mol nih.gov |

| CAS Number | 121129-31-5 nih.gov |

| Canonical SMILES | CC(C)(C)C(C(=O)OC)O uni.lu |

| InChIKey | YYAKMBGOMGURAY-UHFFFAOYSA-N nih.gov |

Overview of Research Significance

The research significance of this compound and related α-hydroxy esters lies primarily in their application as versatile building blocks in organic synthesis. google.com The bifunctional nature of these molecules—possessing both a hydroxyl and an ester group—allows for a wide range of chemical transformations.

A primary area of interest is in asymmetric synthesis , a field focused on creating chiral molecules in an enantiomerically pure form. Many pharmaceutical agents and natural products are chiral, and their biological activity is often dependent on their specific stereochemistry. This compound contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers).

The compound's significance in this area stems from its potential use as a chiral auxiliary or a chiral building block . wikipedia.org

Chiral Auxiliary: In this role, the pure enantiomer of the molecule is temporarily attached to a non-chiral substrate. The inherent chirality of the auxiliary, amplified by the steric bulk of the tert-butyl group, then directs subsequent reactions to occur on one face of the substrate, thereby creating a new stereocenter with high selectivity. wikipedia.orgmdpi.com After the desired transformation, the auxiliary can be cleaved off and potentially recycled.

Chiral Building Block: Alternatively, the enantiomerically pure compound can be incorporated directly into the final target molecule. Its pre-defined stereocenter serves as a foundation upon which more complex structures are built. The use of enzymes, such as lipases or alcohol dehydrogenases, is a common strategy for obtaining enantiomerically pure α-hydroxy esters through processes like kinetic resolution of a racemic mixture. researchgate.netresearchgate.net

The combination of a reactive hydroxyl group, a modifiable ester, and a sterically influential tert-butyl group makes this compound a valuable tool for synthetic chemists aiming to construct complex, stereochemically defined molecules. The structural differences between it and other α-hydroxy esters, as shown in the comparative table below, highlight its unique steric profile.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |

| This compound | C₇H₁₄O₃ | 146.18 nih.gov | Target compound with a tert-butyl group. |

| Methyl 2-hydroxy-3-methylbutanoate | C₆H₁₂O₃ | 132.16 sigmaaldrich.comnih.gov | Contains a less sterically hindered isopropyl group instead of a tert-butyl group. |

| Methyl 2-hydroxyisobutyrate | C₅H₁₀O₃ | 118.13 | Lacks alkyl substitution at the C3 position, having two methyls at C2. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5(8)6(9)10-4/h5,8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAKMBGOMGURAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121129-31-5 | |

| Record name | methyl 2-hydroxy-3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 2 Hydroxy 3,3 Dimethylbutanoate

Hydroxyl Group Functionalization Reactions

The secondary hydroxyl group is a key site for reactivity, enabling oxidation to carbonyl compounds and substitution with various nucleophiles.

The oxidation of the hydroxyl group in α-hydroxy esters like Methyl 2-hydroxy-3,3-dimethylbutanoate provides a direct route to α-keto esters. organic-chemistry.orgacs.org These reactions are of significant interest as α-keto esters are valuable synthetic intermediates. A variety of oxidizing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity.

Common oxidation methods include:

Chromium-based reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a mild and selective method for oxidizing alcohols to aldehydes or ketones. chemistrysteps.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.

Catalytic Aerobic Oxidation: More environmentally benign methods involve the use of a catalyst and molecular oxygen as the ultimate oxidant. acs.org For instance, nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) can catalyze the chemoselective oxidation of α-hydroxy acids to α-keto acids in the presence of O2. acs.org

The product of this oxidation is Methyl 3,3-dimethyl-2-oxobutanoate . This α-keto ester can be further derivatized. For example, it can undergo transesterification, hydrolysis to the corresponding α-keto acid (3,3-dimethyl-2-oxobutanoic acid), or serve as an electrophile in various carbon-carbon bond-forming reactions. google.comdtu.dk

| Reagent/System | Product | General Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Ketone | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane (DMP) | Ketone | CH₂Cl₂ |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Ketone | Low temperature (-78 °C), CH₂Cl₂ |

| AZADO/O₂ | Ketone | Catalytic, aerobic |

The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution. libretexts.org This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Reaction with Hydrogen Halides: Treatment with concentrated hydrogen halides (HCl, HBr, HI) can lead to the substitution of the hydroxyl group by a halogen. libretexts.org The reaction with 3º-alcohols typically proceeds via an SN1 mechanism, while 1º-alcohols react via an SN2 pathway. For a secondary alcohol like this compound, both mechanisms may be operative. libretexts.org The steric hindrance from the adjacent tert-butyl group may favor an SN1-like pathway involving a carbocation intermediate.

Reaction with Thionyl Chloride or Phosphorus Tribromide: More controlled halogenation can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reagents convert the hydroxyl group into an excellent leaving group, which is then displaced by the halide ion.

The scope of nucleophiles that can displace the activated hydroxyl group is broad and includes halides, azide, and cyanide, opening pathways to a variety of functionalized butanoates.

Ester Moiety Transformations

The ester functional group is susceptible to both reduction and hydrolysis, providing access to diols and carboxylic acids, respectively.

Esters are readily reduced to primary alcohols by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) . byjus.commasterorganicchemistry.com In the case of this compound, the reduction of the ester moiety yields a diol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com

Given that the starting material possesses a stereocenter at the α-carbon (C2), the stereochemical outcome of the reduction is an important consideration. The reduction of the ester group to a primary alcohol does not affect the existing stereocenter at C2. Therefore, if a single enantiomer of the starting material is used, the corresponding enantiomer of the diol product will be obtained, with the configuration at C2 retained.

| Reducing Agent | Product | Stereochemical Outcome at C2 |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3,3-Dimethyl-1,2-butanediol | Retention of configuration |

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol (B129727). All steps in this mechanism are reversible. chemistrysteps.com Due to the steric hindrance provided by the tert-butyl group, the rate of hydrolysis might be slower compared to less hindered esters. The mechanism for sterically hindered esters can sometimes proceed via an A_AC1 pathway, involving the formation of a stable carbocation, although the A_AC2 mechanism is more common. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in an irreversible nucleophilic acyl substitution. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to yield the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion. chemistrysteps.com The final carboxylic acid is obtained after an acidic workup. Kinetic studies of base-catalyzed hydrolysis of esters (saponification) show that the reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.orgresearchgate.net The rate is influenced by both electronic and steric effects of the substituents. chemrxiv.org The bulky tert-butyl group in this compound would be expected to decrease the rate of hydrolysis due to steric hindrance of the nucleophilic attack. chemrxiv.org

Reactions Involving the α-Carbon and tert-Butyl Moiety

The α-carbon, bearing both the hydroxyl group and being adjacent to the ester carbonyl, has an acidic proton. However, its reactivity is significantly influenced by the bulky tert-butyl group.

The presence of the α-hydrogen makes it theoretically susceptible to deprotonation to form an enolate. libretexts.org Enolates are powerful nucleophiles that can participate in a variety of reactions, such as alkylation and aldol (B89426) condensations. utdallas.eduyoutube.com However, the steric bulk of the adjacent tert-butyl group would likely hinder the approach of both the base for deprotonation and the subsequent electrophile.

While α-halogenation of carbonyl compounds is a common reaction that proceeds through an enol or enolate intermediate, this transformation would be challenging for this compound under standard conditions due to steric hindrance. pressbooks.publibretexts.org If deprotonation were to occur, the resulting enolate could react with halogens. libretexts.org

The tert-butyl group itself is generally unreactive under most conditions due to the strength of the C-C and C-H sigma bonds and the steric shielding it provides. It does not typically participate in reactions unless under very harsh conditions that would likely decompose the rest of the molecule. Its primary role is steric, influencing the reactivity of the adjacent functional groups.

Tautomerism and Isomerization Phenomena in Derivatives

Tautomers are constitutional isomers that readily interconvert, with the most common form being keto-enol tautomerism. masterorganicchemistry.com This phenomenon is crucial for understanding the reactivity of carbonyl-containing molecules, including derivatives of this compound.

Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. libretexts.org For a simple ester, the equilibrium lies heavily on the side of the "keto" (ester) form. However, in derivatives where the ester is part of a conjugated system, the stability of the enol form can be significantly enhanced. libretexts.org

For example, in a β-dicarbonyl derivative, the enol form is stabilized by two key factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-electron system. libretexts.orglibretexts.org

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, forming a stable six-membered ring. masterorganicchemistry.com

The position of the keto-enol equilibrium is highly dependent on the solvent. nih.gov Polar, protic solvents can disrupt the intramolecular hydrogen bonding that stabilizes the enol form, thus favoring the keto tautomer. Conversely, non-polar solvents allow the intramolecular hydrogen bond to remain intact, favoring the enol form. nih.gov

| Solvent | Polarity | Favored Tautomer for a β-Dicarbonyl System | Reason |

|---|---|---|---|

| Chloroform (non-polar) | Low | Enol | Stabilization via intramolecular hydrogen bonding is strong. nih.gov |

| Methanol (polar, protic) | High | Keto | Solvent forms hydrogen bonds, disrupting the internal hydrogen bond of the enol. |

| DMSO (polar, aprotic) | High | Keto | The polar solvent favors the more polar keto form. nih.gov |

The mechanism for tautomerization can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-catalyzed: A base removes the α-proton to form an enolate, which is then protonated on the oxygen atom to yield the enol.

Acid-catalyzed: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) then removes the α-proton to form the enol. libretexts.orglibretexts.org

Comprehensive Spectroscopic and Analytical Characterization of Methyl 2 Hydroxy 3,3 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum of Methyl 2-hydroxy-3,3-dimethylbutanoate is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to electronegative atoms like oxygen.

The molecule contains a hydroxyl (-OH) proton, a methine (CH) proton at the C2 position, a methyl ester (-OCH₃) group, and a tert-butyl (-C(CH₃)₃) group. The integration of the signals will reflect the number of protons in each environment, specifically a 1:1:3:9 ratio.

A detailed prediction of the ¹H NMR spectrum is presented in the table below. The methine proton (H-2) is expected to appear as a singlet, as it has no adjacent protons to couple with. Similarly, the methyl ester and tert-butyl protons will also appear as singlets. The hydroxyl proton's chemical shift can be variable and its signal may be broad, depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| tert-butyl (-C(CH₃)₃) | ~ 1.0 | Singlet | 9H |

| Hydroxyl (-OH) | Variable (2.0-4.0) | Singlet (broad) | 1H |

| Methyl Ester (-OCH₃) | ~ 3.7 | Singlet | 3H |

| Methine (CH-OH) | ~ 4.0 | Singlet | 1H |

| Predicted values are based on standard chemical shift ranges and analysis of similar molecular structures. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The molecule has five distinct carbon environments: the carbonyl carbon of the ester, the carbon bearing the hydroxyl group (C2), the quaternary carbon of the tert-butyl group (C3), the methyl carbons of the tert-butyl group, and the methyl carbon of the ester group. The carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (highest ppm value).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (-C (CH₃)₃) | ~ 25 |

| tert-butyl (-C(C H₃)₃) | ~ 35 |

| Methyl Ester (-OC H₃) | ~ 52 |

| Methine (C H-OH) | ~ 78 |

| Carbonyl (-C =O) | ~ 175 |

| Predicted values are based on standard chemical shift correlations and data from analogous compounds. |

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. The assignment of the absolute configuration of such chiral molecules often requires advanced NMR techniques, typically involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

One common approach is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. The ¹H NMR spectra of these diastereomers will exhibit different chemical shifts, particularly for the protons near the chiral center. By analyzing the differences in these chemical shifts (the Δδ values), the absolute configuration can be determined.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

The presence of the ester group will be confirmed by a very strong, sharp absorption band around 1740-1720 cm⁻¹ due to the C=O (carbonyl) stretching vibration. Additionally, C-O stretching vibrations associated with the ester and the alcohol functionalities would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule are expected in the 3000-2850 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong |

| C=O Stretch (Ester) | 1740-1720 | Strong, Sharp |

| C-O Stretch | 1300-1000 | Medium to Strong |

| Expected values are based on standard functional group absorption frequencies. |

In modern analytical chemistry, computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict vibrational spectra. These theoretical spectra can be correlated with experimental data to provide a more detailed and confident assignment of the observed absorption bands.

For this compound, DFT calculations could be employed to model its vibrational frequencies. The calculated spectrum would provide a theoretical basis for the assignment of each band in the experimental IR and Raman spectra to specific molecular motions. Discrepancies between the experimental and calculated spectra can often be reconciled by applying a scaling factor to the computed frequencies, accounting for the approximations inherent in the theoretical models. Such a correlative approach enhances the accuracy of the spectral interpretation and can aid in distinguishing between different conformations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M⁺˙) and extensive fragmentation. The fragmentation pattern is characteristic of the compound's structure and can be used for identification.

For this compound (C₇H₁₄O₃, Molecular Weight: 146.18 g/mol ), the expected molecular ion peak would appear at an m/z of 146. Common fragmentation pathways for esters and alcohols under EI conditions include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom of the hydroxyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds.

Loss of small neutral molecules: Such as water (H₂O), carbon monoxide (CO), or methanol (B129727) (CH₃OH).

A hypothetical fragmentation pattern could include peaks corresponding to the loss of a methyl group (m/z 131), a tert-butyl group (m/z 89), or the methoxycarbonyl group (m/z 87). Without experimental data, a definitive fragmentation table cannot be constructed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, ESI-MS would be expected to produce a prominent ion at m/z 147.10 ([C₇H₁₅O₃]⁺) in positive ion mode, corresponding to the protonated molecule. Adduct formation could also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be necessary to induce fragmentation and obtain structural information. The fragmentation in ESI is typically less extensive than in EI and often involves the loss of stable neutral molecules.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, which possesses moderate polarity, both normal-phase and reversed-phase HPLC could be applicable.

A typical reversed-phase HPLC method development would involve:

Column Selection: A C18 or C8 column would be a common starting point.

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation and peak shape.

Detection: A UV detector would be suitable if the compound has a chromophore, although for this aliphatic ester, a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) might be necessary if it lacks significant UV absorbance. Coupling HPLC with mass spectrometry (LC-MS) would provide both separation and mass information.

Without experimental data, specific retention times and optimal mobile phase compositions cannot be provided.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (< 2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity. A method developed for HPLC could be transferred to a UHPLC system to achieve a more rapid analysis. The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures.

Chiral Chromatography for Enantiomeric Purity Determination

This compound contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S forms). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in fields like pharmaceuticals, where different enantiomers can have different biological activities.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

Developing a chiral separation method would involve screening various chiral columns and mobile phases (often mixtures of alkanes and alcohols) to find a system that provides baseline separation of the two enantiomers. The specific choice of the chiral selector and mobile phase is highly dependent on the analyte and often requires empirical testing. No published methods for the chiral separation of this compound were found.

X-ray Crystallography for Solid-State Structural Determination

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest searches, no publicly archived crystallographic data for this specific compound could be located.

This indicates that the single-crystal structure of this compound has likely not been determined or is not yet published in these databases.

Hypothetical Data from X-ray Crystallography

Were the crystallographic data available, it would be presented in a standardized format, typically including the parameters listed in the table below. This information is fundamental for understanding the compound's solid-state structure and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is for illustrative purposes only and does not represent actual experimental data for the compound.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₁₄O₃ |

| Formula Weight | The mass of one mole of the compound. | 146.18 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | e.g., 10.1, 5.4, 12.3 |

| α, β, γ (°) | The angles of the unit cell. | e.g., 90, 105.2, 90 |

| Volume (ų) | The volume of the unit cell. | e.g., 650.4 |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Density (calculated) | The calculated density of the crystal. | e.g., 1.492 g/cm³ |

In the absence of experimental data, computational modeling techniques such as Density Functional Theory (DFT) could be employed to predict the gas-phase conformation of this compound. However, such theoretical models would not provide the definitive solid-state packing information that is uniquely obtained from single-crystal X-ray diffraction.

Computational Chemistry Investigations into Methyl 2 Hydroxy 3,3 Dimethylbutanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of methyl 2-hydroxy-3,3-dimethylbutanoate.

Density Functional Theory (DFT) has become a important method for studying the electronic properties of organic molecules. By solving the Kohn-Sham equations, DFT can accurately predict a variety of molecular properties that are crucial for understanding the behavior of this compound. mdpi.com

Key molecular properties of this compound that can be determined using DFT include:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths and angles.

Electronic Distribution: DFT can map the electron density, revealing regions of high and low electron concentration. This is often visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.com

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| DFT-Calculable Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles, forming the basis for all other computational analyses. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (e.g., hydroxyl and carbonyl oxygens) and electrophilic (e.g., carbonyl carbon) centers, predicting sites for intermolecular interactions. |

| HOMO-LUMO Energies | The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap indicates chemical reactivity and stability. |

| Global Reactivity Descriptors | Quantifies electronegativity, hardness, and electrophilicity, allowing for comparison of its reactivity with other molecules. |

Understanding the mechanisms of chemical reactions involving this compound is greatly facilitated by computational modeling of reaction pathways and the analysis of transition states. Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov

The key aspects of this analysis include:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome during a reaction. Computational methods can precisely locate the geometry of the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Coordinate Monitoring: By following the intrinsic reaction coordinate (IRC), the entire reaction pathway from the transition state to the reactants and products can be traced, confirming that the identified transition state connects the desired species.

For instance, in the thermal decomposition of a related compound, methyl butanoate, computational studies have identified various reaction pathways, including C-C and C-O bond fissions and hydrogen transfer reactions, and calculated their respective rate constants. nih.gov A similar approach could be applied to this compound to understand its degradation pathways or its reactions with other chemical species.

| Computational Task | Information Gained for this compound Reactions |

|---|---|

| Transition State Search | Identifies the specific molecular geometry at the peak of the energy barrier for a given reaction. |

| Frequency Calculation | Confirms a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. |

| IRC Calculation | Maps the complete reaction pathway, ensuring the transition state connects the correct reactants and products. |

| Activation Energy Calculation | Provides a quantitative measure of the kinetic barrier of the reaction, allowing for the prediction of reaction rates. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape of flexible molecules like this compound.

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds in this compound, MM methods can identify all possible low-energy conformations (conformers) and their relative stabilities.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound can reveal how the molecule behaves in a dynamic environment, such as in a solvent, and can provide insights into the transitions between different conformations. mdpi.com This is particularly useful for understanding how the molecule's shape and flexibility influence its interactions with other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS)

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic data of this compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. epstem.net

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, aiding in the identification of functional groups.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to predict properties relevant to mass spectrometry, such as the collision cross-section (CCS) of different ions of the molecule. uni.lu The PubChem database provides predicted CCS values for various adducts of this compound. uni.lu

| Spectroscopic Technique | Predicted Parameter | Application to this compound |

|---|---|---|

| NMR | Chemical Shifts, Coupling Constants | Aids in the assignment of peaks in experimental ¹H and ¹³C NMR spectra and confirms the connectivity of the molecule. |

| IR | Vibrational Frequencies and Intensities | Helps in the interpretation of the experimental IR spectrum by assigning vibrational modes to specific functional groups (e.g., O-H stretch, C=O stretch). |

| MS | Collision Cross-Section (CCS) | Provides a theoretical measure of the ion's size and shape in the gas phase, which can be compared with experimental ion mobility mass spectrometry data. uni.lu |

Modeling of Stereoselective Induction and Enantioselectivity

Given that this compound is a chiral molecule, computational modeling can be employed to understand and predict the stereochemical outcomes of its synthesis.

Modeling Asymmetric Reactions: For reactions that produce this compound, computational methods can be used to model the transition states leading to the different stereoisomers. By comparing the activation energies of these diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction can be predicted.

Understanding Chiral Catalysis: If a chiral catalyst is used in the synthesis, computational modeling can elucidate the interactions between the catalyst, the substrate, and the reagents in the transition state. This can reveal the origin of the stereoselectivity and guide the design of more efficient catalysts.

A study on a related cycloaddition reaction demonstrated that DFT calculations could accurately predict the high stereoselectivity and regioselectivity observed experimentally by analyzing the relative free energies of the competing reaction pathways. imist.ma This highlights the power of computational chemistry in rationalizing and predicting the outcomes of stereoselective transformations.

Applications of Methyl 2 Hydroxy 3,3 Dimethylbutanoate in Contemporary Organic Synthesis

Role as a Chiral Building Block and Intermediate in Organic Synthesis

Chiral α-hydroxy esters, such as methyl 2-hydroxy-3,3-dimethylbutanoate, are recognized as valuable chiral building blocks, or synthons, in asymmetric synthesis. These molecules contain a stereogenic center that can be used to introduce chirality into larger, more complex molecules. The utility of these building blocks lies in their bifunctional nature, possessing both a hydroxyl group and an ester group. These functional groups can be selectively modified or used to direct the stereochemical outcome of subsequent reactions.

Optically active alcohols are considered highly valuable chiral synthons for producing fine chemicals and pharmaceuticals. The synthesis of single enantiomers of chiral molecules is a significant area of organic chemistry, and chiral pool synthesis, which utilizes readily available chiral molecules from nature, is a common strategy. While specific examples detailing the large-scale use of this compound as a starting material are not prominent, its structure is analogous to other α-hydroxy esters that are widely employed.

Key Structural Features of this compound as a Synthon:

| Feature | Description | Potential Synthetic Utility |

| Chiral Center | The C2 carbon bearing the hydroxyl group is a stereocenter. | Transfer of chirality to new molecules. |

| Hydroxyl Group | Can be protected, activated (e.g., as a leaving group), or oxidized. | Serves as a handle for further molecular elaboration. |

| Ester Group | Can be hydrolyzed, reduced, or converted to other functional groups. | Allows for chain extension or modification. |

| tert-Butyl Group | Provides significant steric bulk. | Can influence the stereoselectivity of reactions at or near the chiral center. |

Synthesis of Bioactive Molecules and Pharmaceutical Precursors

The synthesis of bioactive molecules often relies on the use of chiral intermediates to ensure the correct stereochemistry required for biological function. Precursors are foundational molecules that are converted into other compounds, often through a series of chemical reactions. While direct evidence linking this compound to the synthesis of specific commercial drugs is limited in the available literature, compounds with similar structures are integral to the production of various pharmaceutical agents. For instance, other hydroxy esters are key intermediates in the synthesis of treatments for conditions like overactive bladder or are used in creating anti-asthmatic agents. researchgate.net

The conversion of α-hydroxy acids and their esters into α-amino acids is a fundamental transformation in organic synthesis. This can be achieved through a variety of methods, typically involving the replacement of the hydroxyl group with an amino group, often with an inversion of stereochemistry (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis).

Amino acid methyl esters are important intermediates in peptide synthesis. unibo.it The general process of creating these esters involves the esterification of an amino acid with methanol (B129727), often catalyzed by reagents like trimethylchlorosilane or thionyl chloride. mdpi.comnih.gov However, the synthesis from an α-hydroxy ester like this compound represents a different synthetic direction. Although theoretically feasible, specific documented examples of this transformation for this particular compound are not readily found.

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve stability or bioavailability. The synthesis of these complex molecules often requires chiral building blocks to construct the desired three-dimensional shape. The structural backbone of this compound could potentially be incorporated into novel peptidomimetic scaffolds, but specific research detailing such applications is not currently available.

Many enzyme inhibitors are chiral molecules that must fit precisely into the active site of an enzyme. Consequently, their synthesis often begins with chiral precursors. For example, the Passerini and Ugi multicomponent reactions are powerful tools for rapidly assembling diverse libraries of compounds, including potential protease inhibitors, often starting from aldehydes, carboxylic acids, and isocyanides. nih.gov These reactions can produce α-hydroxy carboxamides and related structures that are known scaffolds for enzyme inhibitors. nih.gov

While this compound itself is not a direct starting material for these reactions, its corresponding aldehyde (2-hydroxy-3,3-dimethylbutanal) could theoretically be used. The synthesis of inhibitors for enzymes like HMG-CoA reductase is a critical area of pharmaceutical research, but these typically involve different structural motifs and precursors. nih.gov

Reagents in Complex Total Synthesis Endeavors

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. These endeavors often require the assembly of multiple chiral fragments. Chiral building blocks derived from the "chiral pool" or created through asymmetric synthesis are essential. While there are numerous examples of using chiral alcohols and esters in total synthesis, the specific application of this compound as a key reagent in a published total synthesis was not identified in a review of the available literature. Its structural features make it a plausible candidate for such syntheses, but documented examples remain elusive.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are valued for their atom economy and ability to rapidly generate molecular complexity.

The functional groups present in this compound (an alcohol and an ester) are not typical inputs for the most common named MCRs like the Ugi or Passerini reactions, which generally utilize aldehydes, ketones, carboxylic acids, and isocyanides. nih.gov Therefore, the direct utility of this specific ester as a reactant in such processes is limited without prior chemical modification, for instance, by reducing the ester to an aldehyde. No specific examples of this compound being used in a multi-component reaction have been found in the surveyed literature.

Exploration of Methyl 2 Hydroxy 3,3 Dimethylbutanoate and Derivatives in Polymer Chemistry

Monomer Synthesis for Polymeric Materials

While direct polymerization of Methyl 2-hydroxy-3,3-dimethylbutanoate is not a commonly cited pathway for creating high molecular weight polymers, its structural motifs are crucial for synthesizing valuable monomers. The primary route to polymerizable precursors involves the conversion of related structures into cyclic monomers, specifically lactones, which are then amenable to ring-opening polymerization (ROP).

A key strategy involves the synthesis of substituted β-propiolactones. For instance, 2,3-dimethyl-β-propiolactone (DMPL) serves as a monomer for methylated polyhydroxybutyrates. unibo.it The synthesis of DMPL can be achieved on a significant laboratory scale, making it a viable precursor for polymer production. unibo.it Similarly, the synthesis of poly(3-hydroxy-2,2-dimethylbutyrate) is accomplished through the ring-opening polymerization of racemic and chiral dimethyl-butyrolactones, which are synthesized and then polymerized using a superbase catalyst.

Another relevant monomer, methyl 3-hydroxy-2-methylenebutyrate, a methacrylate (B99206) derivative, is synthesized to act as a reactive monomer in polymer synthesis, particularly through free radical polymerization. frontiersin.org This highlights the versatility of the core structure in creating monomers suitable for different polymerization techniques.

The synthesis process for these monomers is critical as it dictates the stereochemistry of the resulting polymer, which in turn significantly influences its properties. The ability to produce specific stereoisomers of these lactone monomers is a key area of research in this field.

Design and Synthesis of Bio-inspired and Biocompatible Polymers

The structural similarity of polymers derived from this compound to naturally occurring polyesters has driven the design of bio-inspired and biocompatible materials. These synthetic polymers often exhibit properties comparable or superior to their biological counterparts, such as polyhydroxyalkanoates (PHAs).

An innovative approach to creating sustainable and biocompatible polymers is the utilization of carbon dioxide as a comonomer. The synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is a prime example of this strategy. This polycarbonate is produced through the alternating copolymerization of racemic-tert-butyl 3,4-epoxybutanoate and CO₂. researchgate.netresearchgate.net The reaction is facilitated by bifunctional cobalt(III) salen catalysts. researchgate.netresearchgate.net

This process is highly efficient, resulting in a copolymer with greater than 99% carbonate linkages and 100% head-to-tail regioselectivity. researchgate.netresearchgate.net The resulting polymer has a glass-transition temperature (Tg) of 37°C. researchgate.netresearchgate.net The tert-butyl protecting group on the pendant carboxylate can be removed post-polymerization to yield poly(3,4-dihydroxybutyric acid carbonate), a water-soluble polymer with potential for biomedical applications, such as drug delivery carriers. researchgate.netresearchgate.net

Table 1: Comparison of Polycarbonates from CO₂ and Epoxybutanoates

| Monomer | Polymer | Head-to-Tail Content (%) | Glass Transition Temperature (Tg) (°C) |

| racemic-tert-butyl 3,4-epoxybutanoate | Poly(tert-butyl 3,4-dihydroxybutanoate carbonate) | 100 | 37 |

| methyl 3,4-epoxybutanoate | Poly(methyl 3,4-dihydroxybutanoate carbonate) | 91.8 | 18 |

Methylated polyhydroxybutyrates (PHMBs) are a class of synthetic polymers structurally inspired by natural PHAs. unibo.it Poly(3-hydroxy-2,2-dimethylbutyrate) (P3H(Me)2B) is a notable example, synthesized via the ring-opening polymerization of dimethyl-butyrolactones. The introduction of methyl groups at the C2 position of the repeating unit enhances the thermal stability of these polymers compared to the naturally occurring poly(3-hydroxybutyrate) (P3HB). unibo.it

The synthesis of these polymers can be achieved from inexpensive and abundant feedstocks like 2-butene (B3427860) and carbon monoxide. unibo.it This synthetic route offers a scalable and practical method for producing these advanced materials. The resulting polymers exhibit a range of properties that can be tailored by controlling the stereochemistry of the monomer units, making them promising alternatives to commodity polyolefins. unibo.it

Tacticity Control and its Influence on Polymer Properties

Tacticity, the stereochemical arrangement of chiral centers in a polymer chain, is a critical factor that typically dictates the material's physical and mechanical properties. In most semicrystalline polymers, such as polypropylene (B1209903) and natural P3HB, a high degree of tacticity (either isotactic or syndiotactic) is necessary to enable chain packing and crystallization, which imparts properties like high melting points and mechanical strength. nih.gov

However, a remarkable and unexpected property of certain methylated polyhydroxybutyrates, specifically cis-poly(3-hydroxy-2-methylbutyrate)s (cis-PHMBs) and poly(3-hydroxy-2,2-dimethylbutyrate) (P3H(Me)2B), is their tacticity-independent crystallinity. nih.govresearchgate.net Research has shown that syndiotactic, isotactic, and even atactic forms of these polymers exhibit high melting points (Tm > 170 °C) and share nearly identical crystal structures. nih.gov

This phenomenon is a significant departure from the established principles of polymer science. It allows for the creation of high-performance, polypropylene-like materials without the stringent requirement for high stereoregularity. nih.gov The ability to achieve semicrystallinity in atactic polymers of this class opens up new possibilities for designing materials with a desirable combination of properties, such as high thermal stability and mechanical toughness, without the need for complex and costly stereospecific catalysts. unibo.itnih.gov

Table 2: Influence of Tacticity on the Melting Point of cis-Poly(3-hydroxy-2-methylbutyrate)s (cis-PHMBs)

| Polymer Tacticity | Melting Point (Tm) (°C) |

| Syndiotactic | > 170 |

| Isotactic | > 170 |

| Atactic | > 170 |

Chemical Recycling and Upcycling Strategies for Derived Polymers

A crucial aspect of sustainable polymer design is the consideration of the material's end-of-life. Polymers derived from the this compound family have demonstrated significant potential for chemical recycling and upcycling, which are processes that break down the polymer into its constituent monomers or other valuable chemicals.

Methylated polyhydroxybutyrates (PHMBs) can be chemically recycled back to their monomeric precursors or other useful chemical feedstocks. unibo.it For example, in the presence of a catalyst such as MgO, PHMB can be cleanly depolymerized at 200 °C to yield tiglic acid with high efficiency (93% yield). nsf.gov Tiglic acid is a valuable C5 chemical that can be used as a feedstock for the biosynthesis of other polymers, offering an open-loop recycling pathway. nsf.gov

Furthermore, a closed-loop recycling process is also feasible. Through the pyrolysis of tiglic acid, it is possible to regenerate trans-2-butene, one of the original feedstocks for the synthesis of the PHMB monomer. nsf.gov This allows for the repolymerization of the monomer, creating a circular lifecycle for the material. These recycling and upcycling strategies are critical for reducing plastic waste and creating a more sustainable plastics economy. researchgate.net The chemical recyclability of poly(3-hydroxy-2,2-dimethylbutyrate) back to its monomer has also been highlighted as a key advantage of this polymer.

Enzymatic Transformations and Biocatalysis of Methyl 2 Hydroxy 3,3 Dimethylbutanoate

Enzyme-Catalyzed Hydrolysis and Esterase Activity

Enzyme-catalyzed hydrolysis is a fundamental reaction in the biotransformation of esters. This process is critical for both the degradation of the compound and for the production of chiral acids and alcohols through kinetic resolution.

Esterases, a class of hydrolases, catalyze the cleavage of the ester bond in Methyl 2-hydroxy-3,3-dimethylbutanoate to yield 2-hydroxy-3,3-dimethylbutanoic acid and methanol (B129727). Lipases, which are a subclass of esterases, are particularly common catalysts for the hydrolysis of esters. researchgate.net The efficiency and enantioselectivity of this hydrolysis can be influenced by the specific enzyme used, the reaction conditions, and the structure of the ester substrate. For instance, lipases from Candida species are frequently used for these types of transformations. researchgate.net While specific studies on this compound are not extensively detailed, research on analogous 2-hydroxy esters demonstrates that enzymatic hydrolysis is a viable method for producing enantiomerically enriched products.

Table 1: Examples of Enzymatic Hydrolysis of Esters Note: This table presents data for analogous ester compounds to illustrate the principle of enzyme-catalyzed hydrolysis, as specific data for this compound is not readily available.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B | Racemic 2-carboxy-6-methoxy-2,3-dihydrobenzofuran esters | (R)-acid | 80-99% | researchgate.net |

| Candida rugosa Lipase | Methyl 2-fluoro-2-arylpropionates | 2-aryl-2-fluoropropionic acid | Moderate | researchgate.net |

| Triticum aestivum Lipase | PET oligomers (cyclic trimers) | Hydrolyzed products | N/A | researchgate.net |

Bioreduction of Keto-Ester Analogs for Chiral Alcohol Production

The production of chiral alcohols from prochiral ketones is one of the most significant applications of biocatalysis. nih.govnih.gov For this compound, the relevant keto-ester analog is methyl 3,3-dimethyl-2-oxobutanoate. The enzymatic reduction of this keto-ester is a key step in synthesizing optically pure this compound. rsc.orgrsc.org

Various microorganisms and their isolated enzymes, known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are employed for the asymmetric reduction of ketones. mdpi.com These enzymes facilitate the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the keto-ester. While literature specifically detailing the use of Klebsiella pneumoniae for the reduction of methyl 3,3-dimethyl-2-oxobutanoate is limited, other microorganisms like Candida parapsilosis, Saccharomyces cerevisiae (Baker's yeast), and various bacteria are well-documented for their ability to reduce α-keto esters with high efficiency. abap.co.inwikipedia.org These biocatalytic reductions often occur under mild conditions in aqueous media, presenting a green alternative to chemical reductants. abap.co.in

A hallmark of enzymatic reductions is their high stereoselectivity, which allows for the production of a single enantiomer of the chiral alcohol. nih.gov The stereochemical outcome of the reduction is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of the two faces of the carbonyl group to the hydride donor. Most ketoreductases follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl group to produce the (S)-alcohol. However, anti-Prelog enzymes also exist, which deliver the hydride to the Si-face to yield the (R)-alcohol. nih.gov This predictability is crucial for synthesizing specific, optically active pharmaceutical intermediates. nih.gov Studies on a wide range of keto-esters have shown that enantiomeric excesses greater than 99% can often be achieved. rsc.orgmdpi.com

Table 2: Stereoselective Bioreduction of Prochiral Keto-Esters by Various Biocatalysts

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |

| Rhodotorula glutinis | Ethyl butyryl acetate | Ethyl (S)-3-hydroxybutyrate | >99 | >99 | S | nih.gov |

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 78 | 91 | S | abap.co.in |

| KRED-P2-D11 | Ethyl 4-chloro-2-diazo-3-oxobutanoate | Ethyl (R)-4-chloro-2-diazo-3-hydroxybutanoate | >99 | >99 | R | mdpi.com |

| Geotrichum candidum SC 5469 | Methyl 4-chloro-3-oxobutanoate | (S)-methyl 4-chloro-3-hydroxybutanoate | 95 | 96 | S | nih.gov |

Enzymatic Oxidation Pathways and Metabolite Formation

The enzymatic oxidation of alcohols to carbonyl compounds or carboxylic acids is a vital metabolic process and a useful synthetic tool. For this compound, the secondary hydroxyl group is a potential target for oxidation.

The oxidation of the hydroxyl group in this compound would initially form the corresponding keto-ester, methyl 3,3-dimethyl-2-oxobutanoate. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and requires an oxidized cofactor like NAD⁺ or NADP⁺. Further oxidation is less common for secondary alcohols without cleavage of a carbon-carbon bond. However, in some metabolic pathways, α-hydroxy acids can be oxidatively decarboxylated. The direct, selective oxidation of a secondary hydroxyl group to a carboxylate is a challenging chemical transformation, and while enzymatic systems exist for oxidizing primary alcohols to carboxylic acids, the pathways for secondary alcohols are less direct. nih.gov In many biological systems, the oxidation of secondary alcohols like the one in this compound primarily yields the corresponding ketone. nih.gov

Substrate Specificity and Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is a highly specific process governed by the geometric and electronic complementarity of the substrate with the enzyme's active site. For this compound, key structural features influencing this specificity include the methyl ester group, the secondary hydroxyl group, and notably, the bulky tert-butyl group adjacent to the stereocenter.

Enzymes such as lipases and esterases are primary candidates for catalyzing the hydrolysis of the methyl ester. However, the substrate specificity of these enzymes is profoundly affected by the steric hindrance imposed by the tert-butyl group. This bulky moiety can limit the accessibility of the carbonyl carbon to the catalytic residues (e.g., the serine nucleophile in many hydrolases), potentially leading to lower reaction rates compared to less hindered substrates. The active site of an enzyme is a three-dimensional pocket, and while it can exhibit some conformational flexibility, a substrate that is too large or awkwardly shaped may be excluded or bind in a non-productive orientation. quora.com

Conversely, certain enzymes may possess active sites with large, hydrophobic pockets that can favorably accommodate the tert-butyl group. In such cases, the enzyme could exhibit high specificity for this particular substrate. For instance, studies on reductases have shown that the substitution pattern at the C-3 position of acyl-CoA analogues significantly influences binding affinity, indicating that enzymes can differentiate between substrates with varying steric bulk near the reaction center.

Hydrogen bonds are fundamental to the stabilization of the enzyme-substrate complex and play a direct role in catalysis. mdpi.com In this compound, the hydroxyl group is the most prominent hydrogen bond donor and acceptor. Within an enzyme's active site, this -OH group can interact with amino acid residues such as aspartate, glutamate, serine, or histidine, helping to orient the substrate correctly for transformation. nih.gov These interactions are critical for positioning the ester group for hydrolysis or for positioning the hydroxyl group for oxidation by a dehydrogenase.

Table 1: Potential Hydrogen Bonding Sites on this compound

| Functional Group | Atom/Group | Type of Interaction | Potential Partner in Enzyme Active Site |

| Hydroxyl | Oxygen (O-H) | H-bond Acceptor | -NH (e.g., Arginine, Lysine), -OH (Serine, Tyrosine) |

| Hydroxyl | Hydrogen (O-H) | H-bond Donor | C=O (Aspartate, Glutamate, backbone), N (Histidine) |

| Ester | Carbonyl Oxygen (C=O) | H-bond Acceptor | -NH (e.g., Arginine, Lysine), -OH (Serine, Tyrosine) |

| Ester | Methoxy Oxygen (-OCH₃) | H-bond Acceptor | -NH, -OH groups |

| tert-Butyl | Methyl Hydrogens (C-H) | Weak H-bond Donor | C=O (backbone carbonyls) |

Implications for Chemoenzymatic Synthesis

The unique structure of this compound makes it a valuable target for chemoenzymatic synthesis, a strategy that combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. nih.gov The development of biocatalytic methods for the synthesis or resolution of this compound has significant implications for the production of enantiomerically pure fine chemicals and pharmaceutical intermediates.

A key application lies in the enzymatic reduction of the corresponding ketoester, methyl 3,3-dimethyl-2-oxobutanoate. Ketoreductases (KREDs) or alcohol dehydrogenases are capable of reducing a carbonyl group to a hydroxyl group with high enantioselectivity. By selecting an appropriate enzyme, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound. This biocatalytic reduction can be integrated into a one-pot, multi-step process, often utilizing a cofactor regeneration system (e.g., using glucose dehydrogenase or formate dehydrogenase) to ensure the economic feasibility of the transformation. researchgate.net

Another important implication is the kinetic resolution of racemic this compound. Lipases or esterases can be employed to selectively hydrolyze one enantiomer of the racemic ester, leaving the unreacted enantiomer in high enantiomeric excess. This classic resolution technique is widely used in industry and provides access to both the unreacted ester and the hydrolyzed acid in optically pure forms. The efficiency and enantioselectivity (often expressed as the E-value) of such resolutions are highly dependent on the choice of enzyme, solvent, and reaction conditions.

The combination of a chemical step to produce the racemic ester followed by an enzymatic resolution step exemplifies the power of chemoenzymatic synthesis. mdpi.com This approach leverages the strengths of both chemical synthesis (for rapid construction of the carbon skeleton) and biocatalysis (for precise stereochemical control).

Table 2: Illustrative Example of a Biocatalytic Reduction System for Synthesis

| Parameter | Description |

| Target Reaction | Asymmetric reduction of Methyl 3,3-dimethyl-2-oxobutanoate |

| Enzyme Class | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) |

| Cofactor | NADPH or NADH |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) with Glucose as co-substrate |

| Typical Reaction Conditions | Aqueous buffer (e.g., phosphate buffer, pH 7.0), 30°C |

| Potential Outcome | (R)- or (S)-Methyl 2-hydroxy-3,3-dimethylbutanoate (>99% ee) |

| Key Advantage | High enantioselectivity under mild, environmentally benign conditions |

Future Research Directions and Outlook in Methyl 2 Hydroxy 3,3 Dimethylbutanoate Chemistry

Development of Novel Asymmetric Catalytic Systems

The synthesis of enantiomerically pure Methyl 2-hydroxy-3,3-dimethylbutanoate is a primary challenge due to the steric hindrance imparted by the tert-butyl group adjacent to the stereocenter. Future research will likely concentrate on the development of highly efficient and selective asymmetric catalytic systems.

Chiral Ligand and Catalyst Design: A promising avenue lies in the design of novel chiral ligands for transition metal catalysts. orgsyn.orgorganic-chemistry.orgnih.gov Systems based on ruthenium, rhodium, and iridium, which have shown success in the asymmetric hydrogenation of various ketones and imines, could be adapted. orgsyn.orgorganic-chemistry.orgnih.gov The focus will be on creating ligands with tailored steric and electronic properties to accommodate the bulky tert-butyl group of the precursor, methyl 3,3-dimethyl-2-oxobutanoate, and to achieve high enantioselectivity.

Organocatalysis: The field of organocatalysis offers a metal-free alternative for asymmetric synthesis. acs.orgnih.govnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, could be engineered to catalyze the enantioselective reduction of the corresponding α-keto ester. acs.orgnih.govnih.gov Research into bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously may provide a powerful strategy to control stereochemistry in sterically hindered systems. acs.org

Biocatalysis: The use of enzymes, such as ketoreductases or alcohol dehydrogenases, presents a highly selective method for producing chiral alcohols. researchgate.netnih.gov Future work will likely involve screening for and engineering enzymes that can efficiently reduce methyl 3,3-dimethyl-2-oxobutanoate with high enantiomeric excess. researchgate.netnih.gov Immobilization of these biocatalysts could enhance their stability and reusability, making the process more economically viable for industrial applications. mdpi.comresearchgate.net

| Catalytic Approach | Potential Catalysts/Systems | Key Research Focus |

| Transition Metal Catalysis | Ru, Rh, Ir complexes with novel chiral ligands | Ligand design to overcome steric hindrance |

| Organocatalysis | Cinchona alkaloid or proline-derived catalysts | Development of bifunctional catalysts |

| Biocatalysis | Ketoreductases, Alcohol dehydrogenases | Enzyme screening and engineering for high enantioselectivity |

Expansion of Green Chemistry Methodologies for Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, future research will aim to develop greener synthetic routes to this compound.

Use of Renewable Feedstocks: Investigating pathways to synthesize the precursor, methyl 3,3-dimethyl-2-oxobutanoate, from renewable resources will be a key area of focus.

Alternative Solvents: The replacement of conventional volatile organic solvents with more environmentally benign alternatives is crucial. nih.govrsc.orgmaynoothuniversity.ie Research into the use of water, supercritical fluids, or bio-based solvents in the synthesis of this compound could significantly reduce the environmental impact. nih.govrsc.orgmaynoothuniversity.iearkat-usa.org

Energy Efficiency: The development of catalytic systems that operate under mild conditions (lower temperatures and pressures) will contribute to more energy-efficient and sustainable processes. nih.gov

Integration of Advanced Computational Techniques for Property Prediction and Mechanism Elucidation

Computational chemistry will play an increasingly important role in understanding and predicting the behavior of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the conformational preferences of the molecule, which are influenced by the bulky tert-butyl group. nih.govresearchgate.net Such studies can also be used to predict spectroscopic properties (e.g., NMR spectra) and to elucidate the mechanisms of synthetic reactions, including the transition states of catalyzed reactions, thereby aiding in the design of more effective catalysts. organic-chemistry.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules, such as catalysts or other monomers in a polymer chain.

Exploration of Undiscovered Reactivity Patterns for New Synthetic Pathways

The unique steric and electronic environment of this compound may lead to novel reactivity patterns. Future research should explore reactions that are either facilitated or hindered by the tert-butyl group.

Derivatization of the Hydroxyl Group: Investigating the reactivity of the secondary hydroxyl group will be important. Its sterically hindered nature may allow for selective reactions that are not possible with less bulky α-hydroxy esters.

Reactions at the Ester Moiety: The influence of the adjacent bulky group on the reactivity of the methyl ester function, for example, in hydrolysis or transesterification reactions, warrants investigation.

Development of Novel Derivatives: Exploring reactions that lead to new derivatives with potentially interesting properties will be a key research direction.

Potential in Materials Science beyond Current Polymeric Applications

While α-hydroxy acids are known precursors to biodegradable polymers like poly(lactic acid), the unique structure of this compound could lead to novel materials with specialized properties. wikipedia.orgrsc.orgnsf.gov

Biodegradable Polymers: The polymerization of 2-hydroxy-3,3-dimethylbutanoic acid (obtained from the hydrolysis of the methyl ester) could yield a biodegradable polyester. researchgate.net The presence of the tert-butyl group would likely impart unique thermal and mechanical properties to the resulting polymer, such as increased rigidity and altered degradation rates, compared to polymers like PLA. rsc.orgnsf.govresearchgate.netnih.gov

Specialty Coatings and Composites: The incorporation of this compound or its derivatives into coatings or composite materials could enhance properties such as hardness, thermal stability, and hydrophobicity. researchgate.netresearchgate.net

| Potential Application Area | Key Structural Feature | Anticipated Properties |

| Biodegradable Polymers | Steric bulk of the tert-butyl group | Increased rigidity, modified degradation profile |

| Specialty Coatings | Hydrophobic tert-butyl group | Enhanced hardness, thermal stability, and water resistance |

| Composite Materials | Rigid molecular structure | Improved mechanical strength |

Further Elucidation of Biochemical Pathway Involvement (without direct clinical implications)

The structural similarity of 2-hydroxy-3,3-dimethylbutanoic acid to metabolites of branched-chain amino acids suggests a potential role in biochemical pathways.

Metabolic Fate: Investigating the metabolic fate of this compound in microorganisms could reveal novel enzymatic transformations. hmdb.canih.gov This could include oxidation of the hydroxyl group or hydrolysis of the ester.

Enzymatic Interactions: Studying the interaction of this compound and its corresponding acid with enzymes involved in amino acid metabolism could provide insights into enzyme specificity and substrate scope. wikipedia.org The steric hindrance of the tert-butyl group makes it an interesting probe for understanding the active sites of these enzymes. wikipedia.org

Signaling Molecule Potential: Some metabolites, such as 3-hydroxybutyrate, act as signaling molecules. nih.gov Future research could explore whether 2-hydroxy-3,3-dimethylbutanoic acid or its derivatives have any signaling roles in biological systems. nih.gov

Q & A

Q. Why do different synthetic routes yield varying enantiomeric excess (ee)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.